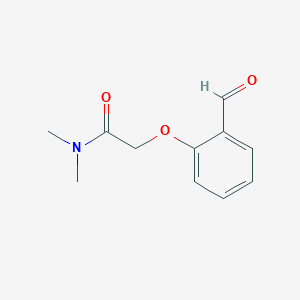
2-(2-formylphenoxy)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-formylphenoxy)-N,N-dimethylacetamide” is a chemical compound with the empirical formula C11H13NO3 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of mononuclear Co(II) complexes were synthesized using ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(COC1=C(C=CC=C1)C=O)N(C)C . This indicates that the compound contains a carbonyl group (C=O), an ether group (C-O-C), and a dimethylamine group (N©C). Chemical Reactions Analysis
The compound has been used in the synthesis of Co(II) complexes . These complexes were found to behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff .Wissenschaftliche Forschungsanwendungen
Gas Separation Applications
- Poly(ether imide)s Thin Films : Utilized in the fabrication of transparent and organo-soluble poly(ether imide)s thin films for gas separation. The process involves nucleophilic substitution reactions in N,N′-dimethylacetamide, offering excellent solubility, film quality, and thermal stability, making these materials suitable for high-performance gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015).
Chemical Synthesis and Characterization
- IR Carbonyl Band Intensity Studies : Investigated for hydrogen-bonding ability in complex formation with phenols, providing insights into chemical interactions and molecular structures (Malathi, Sabesan, & Krishnan, 2004).
- Formylation of 2-(Dibromomethyl)-6,11-diphenyl-5,12-naphthacenequinone : Demonstrated an efficient method for the formylation of organic compounds using N,N-dimethylacetamide as both the formylating agent and solvent (Wang et al., 2011).
Medicinal and Biological Research
- Synthesis of 2'-O-aryluridine Derivatives : Played a role in the development of new methods for synthesizing 2'-O-aryluridines, which have potential medicinal applications (Oeda et al., 2009).
- Sulfamoylation of a Hydroxyl Group : Used as a solvent in the sulfamoylation reaction of hydroxyl groups, contributing to advancements in the synthesis of medically relevant compounds (Okada, Iwashita, & Koizumi, 2000).
Polymer Science and Material Engineering
- Synthesis of N-Methylated copoly(imide amide)s : Instrumental in the development of N,N′-dimethylated diamines for the production of poly(imide amide)s with enhanced thermal stability and desirable molecular properties (Irvin et al., 1996).
- Polycondensation Reactions : Facilitated direct polycondensation reactions in polymer synthesis, significantly improving the reaction efficiency and yielding high-molecular-weight copolyesters (Higashi, Yamada, & Hoshio, 1984).
Chemistry and Material Science
- Chemoselective Acetylation in Antimalarial Drug Synthesis : Used in the chemoselective monoacetylation of amino groups for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).
- Synthesis and Characterization of Novel Compounds : Essential in the synthesis and characterization of diverse chemical compounds and complexes, contributing to a better understanding of molecular structures and properties (Sitran et al., 1986).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been suggested that the compound has potential antiviral properties . Molecular docking studies indicated a good binding affinity of the compound for the SARS-CoV-2 target protein 6NUS , suggesting that it could potentially interact with viral proteins.
Mode of Action
Based on its potential antiviral properties, it is plausible that the compound interacts with its target proteins, possibly inhibiting their function and thus preventing the virus from replicating or infecting cells .
Result of Action
Given its potential antiviral properties, it may inhibit viral replication or prevent the virus from infecting cells
Biochemische Analyse
Biochemical Properties
2-(2-formylphenoxy)-N,N-dimethylacetamide has been found to be involved in the formation of mononuclear Co(II) complexes, which are derived from a hexadentate Schiff base family . These complexes have been observed to prefer a unique trigonal prism geometry .
Cellular Effects
Preliminary studies suggest potential antiviral properties
Molecular Mechanism
It is known to participate in the formation of mononuclear Co(II) complexes
Temporal Effects in Laboratory Settings
Current research has focused on its role in the formation of Co(II) complexes .
Eigenschaften
IUPAC Name |
2-(2-formylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-6-4-3-5-9(10)7-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPAQUIZIHKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
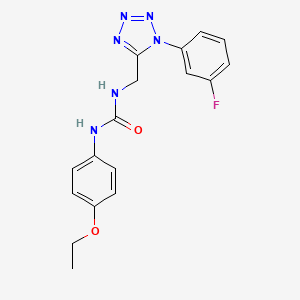
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
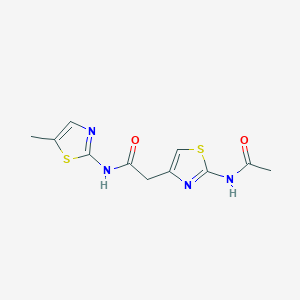
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
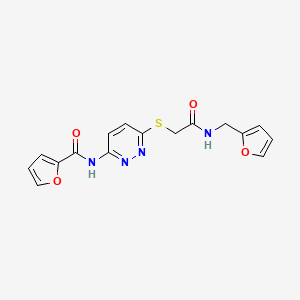
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
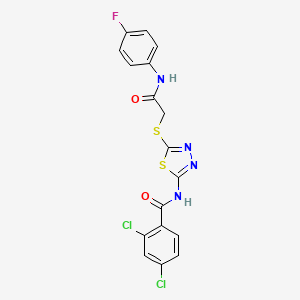
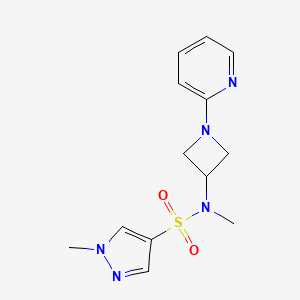
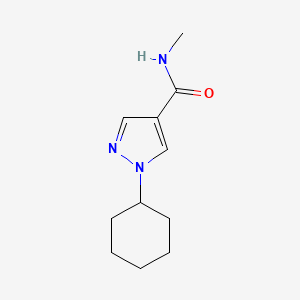
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
